molecular formula C18H23ClNO2P B3743968 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate

4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate

Cat. No. B3743968
M. Wt: 351.8 g/mol
InChI Key: YCSXUSPJTRIFIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, also known as Cl-Me-Ph-4-t-Bu-PMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA acts as a competitive inhibitor of GCPII, binding to the active site of the enzyme and preventing the hydrolysis of N-acetylaspartylglutamate (NAAG), a neuropeptide that is involved in the regulation of glutamatergic neurotransmission. By inhibiting GCPII, 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA increases the levels of NAAG in the brain, which in turn modulates the release of glutamate and reduces the excitotoxicity that is associated with various neurological disorders.
Biochemical and Physiological Effects:
4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of glutamate in the brain, which is associated with the reduction of neurotoxicity and neuroinflammation. Additionally, 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has been shown to have analgesic properties, reducing pain in animal models of chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has several advantages for lab experiments, including its high potency and selectivity for GCPII. It is also relatively easy to synthesize and has good pharmacokinetic properties. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its use in animal models may not fully reflect its efficacy and safety in humans.

Future Directions

There are several future directions for the research and development of 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA. One potential area of research is the exploration of its efficacy and safety in humans for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, there is a need for the development of more water-soluble analogs of 4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA that can be administered more easily in vivo. Finally, further studies are needed to explore its potential applications in the treatment of other diseases, such as cancer and autoimmune disorders.

Scientific Research Applications

4-tert-butylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate-Bu-PMPA has been extensively studied for its potential applications in the treatment of various diseases, including HIV, chronic pain, and addiction. It has been found to be a potent and selective inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that is involved in the regulation of glutamatergic neurotransmission. GCPII has been implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[(4-tert-butylphenoxy)-methylphosphoryl]-5-chloro-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClNO2P/c1-13-6-9-15(19)12-17(13)20-23(5,21)22-16-10-7-14(8-11-16)18(2,3)4/h6-12H,1-5H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSXUSPJTRIFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-tert-butylphenoxy)-methylphosphoryl]-5-chloro-2-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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